molecular formula C14H14N2O4 B6193919 rac-(3aR,4S,9bS)-8-methyl-6-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 956247-28-2

rac-(3aR,4S,9bS)-8-methyl-6-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B6193919
CAS No.: 956247-28-2
M. Wt: 274.3
InChI Key:
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Description

Rac-(3aR,4S,9bS)-8-methyl-6-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C14H14N2O4 and its molecular weight is 274.3. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3aR,4S,9bS)-8-methyl-6-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid involves the following steps: 1) synthesis of 8-methyl-6-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid methyl ester, 2) reduction of the nitro group to an amino group, 3) hydrolysis of the methyl ester to the carboxylic acid, and 4) racemization of the chiral center at position 3a.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "methyl iodide", "sodium borohydride", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "sodium dithionite", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "methanol" ], "Reaction": [ "Step 1: Synthesis of 8-methyl-6-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid methyl ester", "- Dissolve 2-nitrobenzaldehyde (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in ethanol and add ammonium acetate (1.2 equiv).", "- Heat the mixture under reflux for 4 hours.", "- Cool the mixture to room temperature and filter the precipitate.", "- Wash the precipitate with water and dry to obtain the product.", "Step 2: Reduction of the nitro group to an amino group", "- Dissolve the methyl ester (1.0 equiv) in methanol and add sodium borohydride (2.0 equiv) slowly with stirring.", "- Heat the mixture under reflux for 4 hours.", "- Cool the mixture to room temperature and add hydrochloric acid until the pH is acidic.", "- Extract the mixture with ethyl acetate and wash the organic layer with water.", "- Dry the organic layer over sodium sulfate and concentrate to obtain the product.", "Step 3: Hydrolysis of the methyl ester to the carboxylic acid", "- Dissolve the amino compound (1.0 equiv) in water and add sodium hydroxide (2.0 equiv).", "- Heat the mixture under reflux for 4 hours.", "- Cool the mixture to room temperature and acidify with hydrochloric acid.", "- Extract the mixture with ethyl acetate and wash the organic layer with water.", "- Dry the organic layer over sodium sulfate and concentrate to obtain the product.", "Step 4: Racemization of the chiral center at position 3a", "- Dissolve the carboxylic acid (1.0 equiv) in water and add sodium nitrite (1.2 equiv) and sodium dithionite (1.2 equiv).", "- Stir the mixture at room temperature for 30 minutes.", "- Add sodium bicarbonate until the pH is basic.", "- Extract the mixture with ethyl acetate and wash the organic layer with water.", "- Dry the organic layer over sodium sulfate and concentrate to obtain the racemic product." ] }

CAS No.

956247-28-2

Molecular Formula

C14H14N2O4

Molecular Weight

274.3

Purity

95

Origin of Product

United States

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